molecular formula C18H29BrO B8160622 1-(8-Bromooctyloxy)-4-tert-butylbenzene

1-(8-Bromooctyloxy)-4-tert-butylbenzene

Cat. No.: B8160622
M. Wt: 341.3 g/mol
InChI Key: AKRWYMXNSQKLEU-UHFFFAOYSA-N
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Description

1-(8-Bromooctyloxy)-4-tert-butylbenzene is an organic compound characterized by the presence of a bromine atom attached to an octyl chain, which is further connected to a benzene ring substituted with a tert-butyl group

Preparation Methods

The synthesis of 1-(8-Bromooctyloxy)-4-tert-butylbenzene typically involves the reaction of 4-tert-butylphenol with 1,8-dibromooctane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions for several hours. The product is then purified through standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1-(8-Bromooctyloxy)-4-tert-butylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Scientific Research Applications

1-(8-Bromooctyloxy)-4-tert-butylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(8-Bromooctyloxy)-4-tert-butylbenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on the specific molecular targets it interacts with, such as enzymes or receptors .

Comparison with Similar Compounds

1-(8-Bromooctyloxy)-4-tert-butylbenzene can be compared with similar compounds such as:

Properties

IUPAC Name

1-(8-bromooctoxy)-4-tert-butylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BrO/c1-18(2,3)16-10-12-17(13-11-16)20-15-9-7-5-4-6-8-14-19/h10-13H,4-9,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRWYMXNSQKLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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